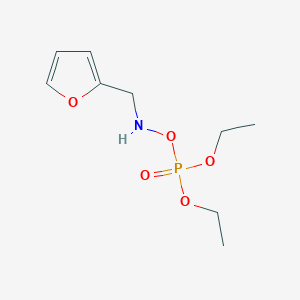
Diethyl furfurylamidophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl furfurylamidophosphate is an organophosphorus compound with the molecular formula C9H16NO5P It is known for its unique structure, which includes a furfuryl group attached to a phosphoramidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl furfurylamidophosphate typically involves the reaction of furfurylamine with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process involves the following steps:
Preparation of Furfurylamine: Furfurylamine is synthesized by the reduction of furfural using a reducing agent like sodium borohydride.
Reaction with Diethyl Phosphorochloridate: Furfurylamine is then reacted with diethyl phosphorochloridate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl furfurylamidophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Nucleophilic substitution reactions are common, where the furfuryl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Phosphates.
Reduction: Phosphines.
Substitution: Substituted phosphoramidates.
Scientific Research Applications
Diethyl furfurylamidophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl furfurylamidophosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is mediated through the phosphoryl group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphoramidate: Similar structure but lacks the furfuryl group.
Furfurylamine: Contains the furfuryl group but lacks the phosphoramidate moiety.
Diethyl phosphorochloridate: Precursor in the synthesis of diethyl furfurylamidophosphate.
Uniqueness
This compound is unique due to the presence of both the furfuryl and phosphoramidate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H16NO5P |
|---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
diethyl (furan-2-ylmethylamino) phosphate |
InChI |
InChI=1S/C9H16NO5P/c1-3-13-16(11,14-4-2)15-10-8-9-6-5-7-12-9/h5-7,10H,3-4,8H2,1-2H3 |
InChI Key |
WOHZQMODSGQLJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)ONCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















